molecular formula C56H116ClN B14305920 N,N,N-Tritetradecyltetradecan-1-aminium chloride CAS No. 122290-18-0

N,N,N-Tritetradecyltetradecan-1-aminium chloride

Cat. No.: B14305920
CAS No.: 122290-18-0
M. Wt: 839.0 g/mol
InChI Key: WMYSUWWACPXNAE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Tritetradecyltetradecan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tritetradecyltetradecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent under reflux conditions. The tertiary amine, such as N,N,N-tritetradecylamine, reacts with tetradecyl chloride to form the quaternary ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tritetradecyltetradecan-1-aminium chloride primarily undergoes substitution reactions. Due to its quaternary ammonium structure, it is resistant to oxidation and reduction under normal conditions.

Common Reagents and Conditions

The compound reacts with nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols. The reaction typically occurs in aqueous or alcoholic solutions at elevated temperatures.

Major Products Formed

The major products formed from the reactions of this compound include alcohols and other substituted ammonium compounds. These products are often used in further chemical synthesis or as intermediates in industrial processes.

Scientific Research Applications

N,N,N-Tritetradecyltetradecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.

    Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Tritetradecyltetradecan-1-aminium chloride is primarily based on its surfactant properties. The long alkyl chains interact with lipid membranes, disrupting their structure and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-1-tetradecanaminium chloride
  • Tetradecyltrimethylammonium chloride
  • Dimethyldioctadecylammonium chloride

Uniqueness

N,N,N-Tritetradecyltetradecan-1-aminium chloride is unique due to its longer alkyl chains compared to similar compounds. This structural feature enhances its hydrophobic interactions and surfactant properties, making it more effective in applications requiring strong lipid membrane disruption.

Properties

CAS No.

122290-18-0

Molecular Formula

C56H116ClN

Molecular Weight

839.0 g/mol

IUPAC Name

tetra(tetradecyl)azanium;chloride

InChI

InChI=1S/C56H116N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57(54-50-46-42-38-34-30-26-22-18-14-10-6-2,55-51-47-43-39-35-31-27-23-19-15-11-7-3)56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-56H2,1-4H3;1H/q+1;/p-1

InChI Key

WMYSUWWACPXNAE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCC)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.